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Compound of Interest

Compound Name: 6-Phenoxynicotinoyl Chloride

Cat. No.: B1351052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-
Phenoxynicotinoyl Chloride, a key intermediate in various synthetic applications. Due to the
limited availability of published experimental spectra for this specific compound, this document
presents predicted spectroscopic data based on the analysis of structurally similar compounds
and general principles of spectroscopy. It also outlines the standard experimental protocols for
obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-Phenoxynicotinoyl Chloride. These predictions
are derived from the known spectral characteristics of related acyl chlorides and
phenoxynicotinic acid derivatives.

Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.80 d 1H H-2 (Pyridine)
~8.10 dd 1H H-4 (Pyridine)
~7.45 t 2H H-3', H-5' (Phenyl)
~7.25 t 1H H-4' (Phenyl)
~7.15 d 2H H-2', H-6' (Phenyl)
~7.00 d 1H H-5 (Pyridine)

Predicted **C NMR Data (125 MHz, CDClz)

Chemical Shift (6, ppm)

Assignment

~168.0 C=0 (Acid Chloride)
~163.0 C-6 (Pyridine)
~155.0 C-1' (Phenyl)
~152.0 C-2 (Pyridine)
~140.0 C-4 (Pyridine)
~130.0 C-3', C-5' (Phenyl)
~126.0 C-4' (Phenyl)
~122.0 C-2', C-6' (Phenyl)
~118.0 C-3 (Pyridine)
~110.0 C-5 (Pyridine)

Predicted IR Data (ATR)
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Wavenumber (cm~?) Intensity Assignment
~1780 - 1750 Strong C=0 stretch (Acid Chloride)
. C=C and C=N stretching
~1580, 1480, 1450 Medium-Strong o
(Aromatic rings)
C-0O-C asymmetric stretch
~1240 - 1200 Strong
(Aryl ether)
) C-O-C symmetric stretch (Aryl
~1160 Medium
ether)
C-H out-of-plane bending
~850 - 750 Strong )
(Aromatic)
~700 - 650 Medium C-Cl stretch

ELe_dls_te_d_Mas_s_Sp_e_c_tr_o_mg_taLData_(EI -MS)

Relative Intensity (%) Assignment

[M]* (Molecular ion peak with

233/235 ~40/ 13 ,
35CI37Cl isotopes)
[M-CI]* (Base peak, loss of
198 ~100 . _
chlorine radical)
140 Moderate [CeHs0O-CsHsN]*+
112 Moderate [CsHaNCOJ*
77 Moderate [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 6-Phenoxynicotinoyl Chloride in
0.6-0.7 mL of deuterated chloroform (CDCIsz) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.

e Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e 1H NMR Acquisition:
o Acquire the spectrum at a probe temperature of 298 K.

o Use a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of
5 seconds.

o Apply a 30-degree pulse width.
o Collect 16 scans and process the data with an exponential line broadening of 0.3 Hz.

e 13C NMR Acquisition:

[e]

Acquire the spectrum with proton decoupling.

o

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of
2 seconds.

o

Apply a 30-degree pulse width.

[¢]

Collect 1024 scans and process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a small amount of the solid 6-Phenoxynicotinoyl Chloride
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1351052?utm_src=pdf-body
https://www.benchchem.com/product/b1351052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Record the spectrum over a range of 4000-400 cm~1.

o

Co-add 32 scans to improve the signal-to-noise ratio.

[¢]

Acquire the spectrum at a resolution of 4 cm~1.

Perform a background scan of the clean ATR crystal prior to sample analysis.

[¢]

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 6-Phenoxynicotinoyl Chloride in a
volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a
direct infusion or a gas chromatography (GC) inlet.

 Instrumentation: Employ an electron ionization (El) mass spectrometer.

o Data Acquisition:

[e]

Use an ionization energy of 70 eV.

o

Set the ion source temperature to 200-250 °C.

[¢]

Scan a mass range of m/z 40-400.

The data system will record the mass-to-charge ratio (m/z) and the relative abundance of

o

each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 6-Phenoxynicotinoyl Chloride.
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Workflow for Synthesis and Spectroscopic Analysis
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Caption: A flowchart illustrating the synthesis of 6-Phenoxynicotinoyl Chloride followed by its
structural characterization using NMR, IR, and Mass Spectrometry.

 To cite this document: BenchChem. [Spectroscopic Characterization of 6-Phenoxynicotinoyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351052#spectroscopic-data-for-6-
phenoxynicotinoyl-chloride-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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